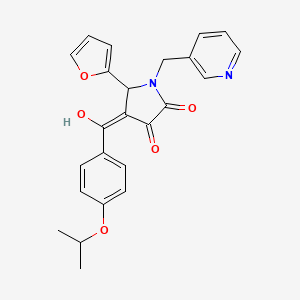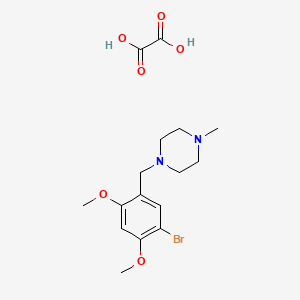
4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one is similar to that of other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, resulting in its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other benzodiazepines. This compound has been shown to decrease anxiety, induce sleep, and reduce muscle tension in animal models. Additionally, it has been demonstrated to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in anxiety, sleep, and epilepsy. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one. One potential direction is the development of more selective GABA receptor agonists that have fewer side effects and less potential for abuse. Additionally, this compound may be useful in the development of new treatments for anxiety, sleep disorders, and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity for the GABA receptor make it a useful tool for studying the role of the GABA receptor in anxiety, sleep, and epilepsy. However, its potential for abuse and addiction may limit its use in certain experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl bromide with 5-isopropyl-4-methylpyrimidine-2,6-dione in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-isopropyl-1,4-diazepin-5-one in the presence of a base to yield the final product.
Applications De Recherche Scientifique
The potential applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one in the field of medicinal chemistry are vast. This compound has been shown to exhibit anxiolytic, sedative, and hypnotic effects in animal models. Additionally, it has been demonstrated to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(5-propan-2-ylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-15(2)19-11-24-14-25-22(19)26-10-9-21(28)27(20(13-26)16(3)4)12-17-5-7-18(23)8-6-17/h5-8,11,14-16,20H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMFSQLSMGBGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C3=NC=NC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-diethyl-N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5436355.png)

![2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436365.png)

![3-[(4-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5436374.png)
![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![3-(benzylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5436396.png)


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5436406.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5436419.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5436437.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)